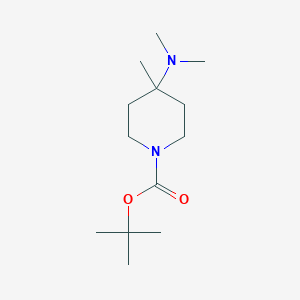

tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the piperidine ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, the synthesis of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives is described, highlighting methods that may be applicable to the synthesis of tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate . Additionally, the generation of an N-tert-butyl group on a piperidine ring through the reaction of a dimethyliminium salt with methylmagnesium chloride provides insight into potential synthetic routes for introducing tert-butyl groups onto nitrogen atoms .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be influenced by the presence of substituents. For example, the crystal and molecular structure of a related compound, 4-tert-butyl-4-hydroxy-1,2,2,6,6-pentamethylpiperidine, was determined to exist in a chair conformation in the solid state, with van der Waals interactions hindering the formation of intermolecular hydrogen bonds due to bulky substituents . This information can be extrapolated to suggest that tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate may also exhibit a chair conformation and similar steric effects.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives were reacted with L-selectride to yield hydroxypiperidine carboxylates, demonstrating the reactivity of the piperidine ring towards reduction reactions . This suggests that tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate could potentially undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of bulky tert-butyl groups can affect properties such as solubility and boiling point. For example, the study of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives showed that intramolecular hydrogen bonds can contribute to the solution behavior of these compounds . Additionally, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate and its high yield suggests that the tert-butyl group does not hinder certain synthetic transformations, which could be relevant for the tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate compound .

科学的研究の応用

Synthesis of Biologically Active Compounds

tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it is utilized in the synthesis of omisertinib (AZD9291), a notable compound with biological activity (Zhao, Guo, Lan, & Xu, 2017).

Role in Esterification Processes

This compound plays a critical role in the esterification of carboxylic acids. A specific example is its use in the synthesis of tert-butyl ethyl fumarate, demonstrating its versatility in chemical reactions (Neises & Steglich, 2003).

Intermediate in Novel Protein Kinase Inhibitors

It acts as a key intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This showcases its importance in the development of new pharmacological agents (Xin-zhi, 2011).

Use in Chiral Auxiliary Synthesis

This compound is utilized in the preparation of chiral auxiliaries and as a chiral building block in peptide synthesis, demonstrating its utility in stereochemical applications (Studer, Hintermann, & Seebach, 1995).

Synthesis of Polydentate Chiral Amino Alcohol

It is also used in the synthesis of polydentate chiral amino alcohol from L-phenyl glycine, highlighting its application in the creation of complex organic molecules (Jun, 2011).

Activation of Carboxylic Acids

This compound is involved in the activation of carboxylic acids by pyrocarbonates, playing a significant role in the synthesis of symmetric anhydrides and esters of N-protected amino acids (Pozdnev, 2009).

Synthesis of Small Molecule Anticancer Drugs

It is an important intermediate in the synthesis of small molecule anticancer drugs, underscoring its potential in drug development (Zhang, Ye, Xu, & Xu, 2018).

特性

IUPAC Name |

tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-7-13(4,8-10-15)14(5)6/h7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTLWLJLRCXHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3009780.png)

![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)

![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009791.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3009792.png)

![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)